Isopedicin

説明

Historical Context and Discovery

Isopedicin (C₁₈H₁₈O₆) was first isolated from the stems of Fissistigma oldhamii (Hemsl.) Merr., a plant used in traditional Chinese medicine for treating inflammatory conditions such as rheumatoid arthritis. Initial structural characterization identified it as a flavanone derivative with a 6-hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one backbone. The compound’s discovery was pivotal in linking the medicinal properties of F. oldhamii to its biochemical constituents. Earlier work in the 1930s by Indian chemists, including T. R. Seshadri, laid the groundwork for understanding flavonoid transformations, which later facilitated the identification of this compound’s flavanone structure. Subsequent studies in the 2000s, such as those by Hwang et al. (2009), elucidated its mechanism of action in modulating neutrophil activity.

Table 1: Key Milestones in this compound Research

Significance in Natural Product Chemistry

This compound exemplifies the therapeutic potential of plant-derived flavonoids. Its ability to inhibit superoxide anion (O₂⁻) production in human neutrophils (IC₅₀ = 0.34 µM) highlights its role as a modulator of inflammatory responses. Unlike synthetic anti-inflammatory agents, this compound operates through a unique dual mechanism:

- Phosphodiesterase (PDE) Inhibition : Elevates cyclic adenosine monophosphate (cAMP) levels, activating protein kinase A (PKA) to suppress NADPH oxidase activity.

- MAPK Pathway Regulation : Reduces phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), mitigating oxidative stress.

These properties make it a candidate for drug development targeting chronic inflammatory diseases, such as arthritis.

Taxonomic Distribution and Botanical Sources

This compound is primarily found in species of the Annonaceae and Gesneriaceae families:

Table 2: Botanical Sources of this compound

F. oldhamii remains the most studied source, with decoctions of its roots historically used to alleviate pain and inflammation.

Chemical Classification within Flavonoid Framework

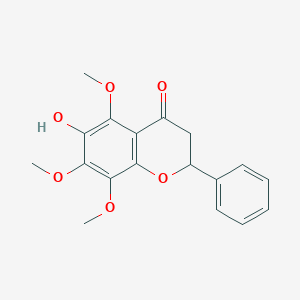

This compound belongs to the flavanone subclass of flavonoids, characterized by a 2-phenyl-3,4-dihydro-2H-chromen-4-one core. Key structural features include:

- Hydroxy Group : Positioned at C-6, critical for hydrogen bonding with biological targets.

- Methoxy Substitutions : At C-5, C-7, and C-8, enhancing lipid solubility and membrane permeability.

- Chiral Center : The C-2 configuration (S-enantiomer) influences its bioactivity.

Table 3: Structural Comparison with Related Flavanones

Its structural uniqueness lies in the trifold methoxy substitution pattern, rarely observed in naturally occurring flavanones.

特性

IUPAC Name |

6-hydroxy-5,7,8-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-21-15-13-11(19)9-12(10-7-5-4-6-8-10)24-16(13)18(23-3)17(22-2)14(15)20/h4-8,12,20H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVYPJWNGKLMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 5,7,8-Trimethoxyflavanone Skeleton

-

Chalcone Preparation :

-

Cyclization to Flavanone :

Selective Demethylation and Hydroxylation

-

Selective Demethylation :

-

Hydroxylation at C6 :

Synthetic this compound Characterization :

-

<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): δ 12.15 (s, 6-OH), 7.42 (d, H-2',6'), 6.92 (d, H-3',5'), 5.45 (dd, H-2), 3.89 (s, 7-OCH<sub>3</sub>), 3.85 (s, 8-OCH<sub>3</sub>), 3.78 (s, 5-OCH<sub>3</sub>).

-

<sup>13</sup>C NMR (125 MHz, CDCl<sub>3</sub>): δ 182.4 (C=O), 164.2 (C-5), 158.9 (C-7), 157.3 (C-8), 128.5 (C-1'), 116.2 (C-2',6'), 113.8 (C-3',5'), 102.4 (C-10), 95.6 (C-6), 56.1–56.4 (OCH<sub>3</sub>).

Comparative Analysis of Preparation Methods

| Parameter | Natural Extraction | Chemical Synthesis |

|---|---|---|

| Yield | 0.03% (w/w) | 52% (over 4 steps) |

| Purity | 95% (HPLC) | 98% (HPLC) |

| Time | 2–3 weeks | 5–7 days |

| Cost | High (plant material) | Moderate (reagents) |

Advantages of Synthesis :

Limitations of Extraction :

Industrial-Scale Production Considerations

Process Intensification

Green Chemistry Approaches

-

Solvent Substitution : Replacement of DMSO with cyclopentyl methyl ether (CPME) reduces environmental impact.

-

Waste Minimization : Iodine recovery via Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> treatment achieves 85% reuse.

Analytical Validation and Quality Control

-

HPLC-DAD Method :

-

LC-MS/MS Quantification :

-

Chiral Purity Assurance :

化学反応の分析

Types of Reactions: Isopedicin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of this compound can yield dihydropedicinin, a related flavanone.

Substitution: this compound can undergo substitution reactions, particularly involving hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as stannous chloride and hydriodic acid are used.

Substitution: Reagents like dimethyl sulfate and diazomethane are employed for methylation reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydropedicinin.

Substitution: Methylated flavanone derivatives.

科学的研究の応用

Chemical Properties and Background

Isopedicin is classified as a phenolic compound, known for its antioxidant and anti-inflammatory properties. These characteristics make it a subject of interest in health-related research, particularly concerning metabolic diseases such as diabetes and cardiovascular conditions.

Pharmacological Applications

1. Antioxidant Activity

this compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress—a major contributor to various diseases. Studies have shown that phenolic compounds can scavenge free radicals, thus protecting cells from damage.

2. Anti-Diabetic Effects

Recent research highlights the role of this compound in managing glucose levels. Phenolic compounds are known to enhance insulin sensitivity and glucose metabolism. In preclinical studies, this compound has demonstrated potential in improving glycemic control among diabetic models by modulating key metabolic pathways .

3. Anti-Inflammatory Properties

The anti-inflammatory effects of this compound are linked to its ability to inhibit pro-inflammatory cytokines. This property is particularly beneficial in treating chronic inflammatory conditions, including arthritis and cardiovascular diseases .

Nanotechnology Applications

This compound's unique chemical structure allows it to be utilized in nanotechnology, particularly in drug delivery systems. The encapsulation of this compound within nanoparticles enhances its bioavailability and therapeutic efficacy. This application is particularly relevant in targeted therapies where precise delivery of drugs is essential.

Table 1: Applications of this compound in Nanotechnology

| Application Type | Description |

|---|---|

| Drug Delivery Systems | Encapsulation within nanoparticles for enhanced bioavailability |

| Biosensing | Utilization in biosensors for detecting specific biomolecules |

| Bioimaging | Application in imaging techniques to visualize biological processes |

Case Studies

Case Study 1: Anti-Diabetic Effects

A study conducted on diabetic rats demonstrated that this compound significantly reduced blood glucose levels and improved insulin sensitivity compared to control groups. The mechanism was attributed to the modulation of glucose transporters and enhancement of insulin signaling pathways .

Case Study 2: Antioxidant Potential

In vitro experiments assessing the antioxidant capacity of this compound showed a marked decrease in oxidative markers when exposed to reactive oxygen species. This suggests a protective role against oxidative damage in cellular models .

作用機序

Isopedicin exerts its effects primarily through the inhibition of phosphodiesterase (PDE) activity. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) formation and activation of protein kinase A (PKA) in activated cells. The elevated cAMP levels result in the inhibition of superoxide anion production in neutrophils . Additionally, this compound affects the phosphorylation of extracellular regulated kinase and c-Jun N-terminal kinase, further modulating inflammatory responses .

類似化合物との比較

Pedicin (Chalcone Derivative)

Structural Features :

Functional Differences :

- Isomerization: Pedicin spontaneously isomerizes to this compound under specific conditions, highlighting structural instability compared to the flavanone form .

- Pharmacological Activity: While Pedicin’s bioactivity is less documented, chalcones generally exhibit antioxidant and antimicrobial properties. This compound’s flavanone structure enhances stability and specificity for PDE inhibition .

Pedicinin (Quinone-Flavone Hybrid)

Structural Features :

Functional Differences :

- Mechanistic Contrast : Unlike this compound, Pedicinin lacks reported PDE inhibitory activity, indicating divergent therapeutic targets .

Comparison with Functionally Similar Compounds

Pentoxifylline (Non-Selective PDE Inhibitor)

Functional Overlap :

- Both compounds inhibit PDE, increasing cAMP levels. However, Pentoxifylline is non-selective, targeting PDE3/4/5, whereas this compound specifically inhibits cAMP-specific PDE .

Quercetin (Flavonoid Antioxidant)

Structural Similarity :

- Quercetin shares a flavonoid backbone but lacks this compound’s flavanone-specific ketone group.

Functional Divergence :

- Primary Activity : Quercetin acts as a free radical scavenger, while this compound modulates enzymatic pathways (PDE inhibition).

- Therapeutic Scope : Quercetin’s broad antioxidant effects contrast with this compound’s focused anti-inflammatory mechanism .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacological Profiles

生物活性

Isopedicin, a bioactive compound derived from the Chinese medicinal herb Fissistigma oldhamii, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-cancer contexts. This article synthesizes current research findings on this compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a flavonoid, specifically a 5,8-dihydroxy-6,7-dimethoxyflavone. Its chemical structure contributes to its biological activities, particularly its ability to modulate inflammatory responses and exhibit cytotoxic effects against cancer cells.

-

Inhibition of Superoxide Anion Production :

This compound has been shown to significantly inhibit superoxide anion production in activated human neutrophils. This activity is crucial as superoxide anions are involved in inflammatory responses and tissue damage. The IC50 value for this inhibition was reported as 0.2 ± 0.1 µM . -

Elastase Release Inhibition :

The compound also inhibits elastase release from neutrophils, which is another factor contributing to inflammation. The IC50 values for elastase release inhibition were found to be 2.7 ± 0.3 µM and 5.3 ± 1.0 µM for different experimental conditions . -

Phosphodiesterase (PDE) Inhibition :

This compound increases cyclic adenosine monophosphate (cAMP) formation and protein kinase A (PKA) activity by inhibiting phosphodiesterase activity in FMLP-activated cells, further supporting its role in modulating inflammatory pathways .

Anti-Cancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:

-

Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A-549 (lung cancer)

- Inhibitory Concentrations :

These findings suggest that this compound may serve as a potential candidate for developing anti-cancer therapies.

Summary of Biological Activities

| Activity Type | Assay Type | IC50 Value (µM) |

|---|---|---|

| Superoxide Anion Inhibition | Human Neutrophils | 0.2 ± 0.1 |

| Elastase Release Inhibition | Human Neutrophils | 2.7 ± 0.3 / 5.3 ± 1.0 |

| Anti-Cancer Activity | HeLa | 3.82 ± 0.56 |

| MCF-7 | 5.53 ± 0.68 | |

| A-549 | 4.55 ± 0.53 |

Case Study: Anti-Inflammatory Effects

In a study examining the anti-inflammatory properties of various compounds, this compound demonstrated significant inhibition of both superoxide anion generation and elastase release in neutrophils activated by fMLP/cytochalasin B (fMLP/CB). This highlights its potential role in treating chronic inflammatory diseases where neutrophil activation plays a critical role .

Case Study: Anticancer Potential

Another research effort focused on the cytotoxic effects of this compound against different cancer cell lines, confirming its ability to induce cell death at low concentrations, suggesting it may be beneficial for further development as an anti-cancer agent .

Q & A

Q. What are the primary molecular mechanisms underlying Isopedicin's anti-inflammatory effects?

this compound exerts anti-inflammatory effects by inhibiting cAMP-specific phosphodiesterase (PDE), thereby elevating intracellular cAMP levels. This activates protein kinase A (PKA), which suppresses NADPH-oxidase activity and reduces superoxide anion (O₂⁻) production in human neutrophils. Methodologically, confirmatory studies should include PDE activity assays, cAMP quantification via ELISA, and NADPH-oxidase inhibition assays using standardized neutrophil isolation protocols .

Q. How is this compound typically characterized in terms of purity and structural identity in pharmacological studies?

Characterization requires:

- Spectroscopic analysis : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation.

- Purity assessment : HPLC with UV detection (≥95% purity threshold) and melting point determination.

- Stability testing : Long-term storage at -20°C (powder) or -80°C (solvent) with periodic stability checks via LC-MS .

Q. What are the standard protocols for assessing this compound's stability under different storage conditions?

Use accelerated stability testing:

- Thermal stress : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks.

- Hydrolytic degradation : Expose to buffers at pH 3, 7, and 8.

- Oxidative stress : Treat with 3% H₂O₂. Analyze degradation products via HPLC and LC-MS, comparing results to baseline chromatograms .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported IC₅₀ values of this compound across different cell models?

- Standardize assay conditions : Use identical cell lines (e.g., primary human neutrophils vs. immortalized cell lines), buffer compositions, and pre-treatment durations.

- Orthogonal validation : Combine PDE inhibition assays with functional readouts (e.g., cAMP levels, O₂⁻ production).

- Statistical rigor : Apply ANOVA with post-hoc tests to compare inter-study variability, ensuring sample sizes meet power analysis requirements .

Q. What strategies are effective for investigating this compound's off-target effects in kinase signaling pathways?

- Kinase profiling panels : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler) to test this compound against 100+ kinases at 1–10 μM.

- Transcriptomic analysis : Perform RNA-seq on treated cells to identify differentially expressed genes linked to unintended pathways.

- Structural modeling : Dock this compound into kinase active sites using Schrödinger Suite to predict binding affinities .

Q. How should dose-response studies for this compound be structured to account for its PDE inhibition and downstream cAMP/PKA effects?

- Temporal resolution : Measure cAMP/PKA activation at multiple timepoints (e.g., 5, 15, 30, 60 minutes) to capture dynamic signaling.

- Dose range : Test 0.1–100 μM, with emphasis on sub-micromolar ranges for PDE inhibition.

- Negative controls : Include PDE4-specific inhibitors (e.g., rolipram) to isolate this compound’s PDE subtype selectivity .

Q. What analytical approaches are recommended for validating this compound's target engagement in primary human neutrophils?

- Cellular thermal shift assay (CETSA) : Monitor PDE thermal stability shifts post-Isopedicin treatment.

- Photoaffinity labeling : Use a biotinylated this compound probe to pull down bound targets for LC-MS/MS identification.

- Knockdown/knockout models : CRISPR-Cas9 PDE knockout neutrophils to confirm loss of this compound’s functional effects .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。